6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation via Physicochemical Property Tuning: Lipophilicity and Molecular Weight
The triply substituted 6-Bromo-4-fluoro-3-methyl-1H-indazole exhibits quantifiably distinct physicochemical properties compared to its simpler 4-fluoro-3-methyl-1H-indazole core (lacking the C6 bromine) and the 7-bromo-4-fluoro-1H-indazole isomer (lacking the C3 methyl) . While the C6 bromine and C4 fluorine atoms both contribute to lipophilicity (π-Br = 0.86, π-F = 0.14), the primary differentiation lies in the significantly increased molecular weight (ΔMW = +79.0 Da vs. the non-brominated analog) and the corresponding effect on lipophilicity and binding thermodynamics [1][2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 229.05 g/mol |
| Comparator Or Baseline | 4-Fluoro-3-methyl-1H-indazole: 150.15 g/mol; 7-Bromo-4-fluoro-1H-indazole: 215.02 g/mol |
| Quantified Difference | ΔMW = +78.90 g/mol (vs. 4-fluoro analog); ΔMW = +14.03 g/mol (vs. 7-bromo analog) |
| Conditions | Calculated based on molecular formula (C8H6BrFN2) [3] |
Why This Matters
The 79 Da mass increment relative to the non-brominated core is critical for establishing specific hydrophobic contacts in target binding pockets (e.g., BRD4 or kinase ATP-binding sites), directly impacting binding affinity and target residence time .
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
- [2] Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 192, 1-21. View Source
- [3] BOC Sciences. (n.d.). 7-Bromo-4-fluoro-1H-indazole - CAS 1000341-72-9. Building Block Datasheet. View Source
